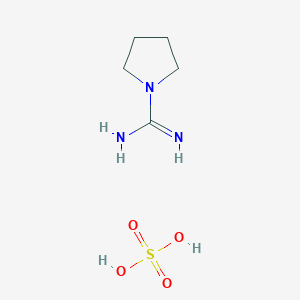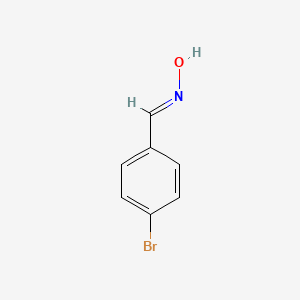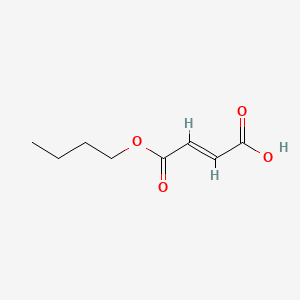![molecular formula C22H15BrN4O3S B6588123 3-benzyl-1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251580-01-4](/img/structure/B6588123.png)
3-benzyl-1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic organic compound belonging to the class of thienopyrimidine derivatives. These compounds are known for their diverse pharmacological activities, making them significant in the field of medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process, starting with the formation of the thienopyrimidine core, followed by the introduction of various substituents. Here's a general outline of the synthetic route:
Formation of the Thienopyrimidine Core: : The initial step involves the cyclization of a suitable thienoamide with a pyrimidine precursor under acidic or basic conditions.
Introduction of the Benzyl Group: : A benzyl halide can be introduced through a nucleophilic substitution reaction.
Formation of the Oxadiazole Ring: : This involves the reaction of a suitable hydrazine with a carboxylic acid derivative, forming the 1,2,4-oxadiazole ring.
Substitution with 3-Bromophenyl Group: : The final step includes the substitution reaction to introduce the 3-bromophenyl moiety at the desired position.
Industrial Production Methods
While the exact industrial methods may vary, large-scale production generally follows similar synthetic routes but optimized for yield and cost-effectiveness. Key factors include choosing solvents and catalysts that maximize efficiency and reduce by-products.
化学反应分析
Types of Reactions
Oxidation: : The compound may undergo oxidation under strong oxidative conditions, especially at positions susceptible to electron withdrawal or those with high electron density.
Reduction: : Reduction reactions can target the oxadiazole or thienopyrimidine rings, depending on the conditions and reagents used.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: : Reagents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts (e.g., Pd/C).
Substitution: : Halogenating agents for electrophilic substitution, or strong nucleophiles for nucleophilic substitution.
Major Products
The reaction products largely depend on the reaction conditions. For instance, oxidation can yield quinone derivatives, while reduction may produce fully or partially saturated rings.
科学研究应用
Chemistry
In the realm of chemistry, this compound is used to study the behavior of thienopyrimidine derivatives, exploring their stability, reactivity, and potential for further functionalization.
Biology
The compound's biological applications include studying its interactions with various biomolecules, assessing its potential as a biochemical probe or therapeutic agent.
Medicine
In medicinal chemistry, this compound is researched for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its diverse pharmacological profile makes it a candidate for drug development.
Industry
Industrially, this compound finds applications in the synthesis of more complex molecules, serving as a building block in the development of new materials or pharmaceuticals.
作用机制
The mechanism of action of this compound depends on its target:
Molecular Targets: : It may interact with enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: : By modulating specific biochemical pathways, it can exert its therapeutic effects, such as inhibiting tumor cell growth or reducing inflammation.
相似化合物的比较
3-Benzyl-1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione stands out due to its unique structure, which combines features of several biologically active moieties.
Similar Compounds
Thienopyrimidines: : Known for their diverse biological activities.
Oxadiazole Derivatives: : Used in pharmaceuticals for their antimicrobial and anti-inflammatory properties.
Bromophenyl Compounds: : Recognized for their potential in medicinal chemistry as bioactive agents.
In sum, the uniqueness of this compound lies in its combined structural elements, which contribute to its broad spectrum of activities and potential applications. Pretty cool, right?
属性
IUPAC Name |
3-benzyl-1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4O3S/c23-16-8-4-7-15(11-16)20-24-18(30-25-20)13-26-17-9-10-31-19(17)21(28)27(22(26)29)12-14-5-2-1-3-6-14/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJGOGCKSGKLNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide](/img/structure/B6588055.png)
![2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B6588063.png)
![2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B6588078.png)
![6-methyl-2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-2,3-dihydropyridazin-3-one](/img/structure/B6588081.png)
![3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea](/img/structure/B6588086.png)
![benzyl 2-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purin-3-yl}acetate](/img/structure/B6588087.png)
![N-tert-butyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B6588094.png)
![2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6588102.png)
![N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B6588109.png)
![2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6588124.png)



![(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6588147.png)
